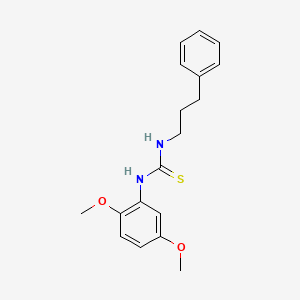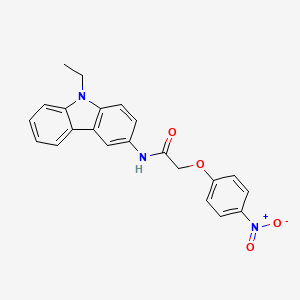
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenoxy)acetamide, commonly known as EN-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. EN-7 belongs to the class of carbazole-based compounds, which have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of EN-7 is not fully understood; however, several studies have suggested that EN-7 exerts its biological effects through the modulation of various signaling pathways. EN-7 has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylases, which play a critical role in cancer cell growth and proliferation. EN-7 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, EN-7 has been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
EN-7 has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. EN-7 has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. EN-7 has also been shown to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of transcription factors. Moreover, EN-7 has been found to enhance the activity of immune cells, including natural killer cells and T cells, by modulating the expression of certain surface receptors.
Advantages and Limitations for Lab Experiments
EN-7 has several advantages for lab experiments, including its high potency and selectivity against cancer cells. EN-7 has also been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, EN-7 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, EN-7 has not been extensively studied in vivo, and its safety and efficacy in animal models and humans remain to be determined.
Future Directions
EN-7 has several potential future directions for scientific research, including the development of novel cancer therapies, the investigation of its anti-inflammatory and immune-modulating properties, and the exploration of its pharmacokinetics and toxicity in animal models and humans. Moreover, EN-7 can be used as a lead compound for the development of new carbazole-based compounds with improved potency and selectivity against cancer cells.
Scientific Research Applications
EN-7 has been studied for its potential application in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. EN-7 has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. EN-7 has also been investigated for its anti-inflammatory and anti-microbial properties. Moreover, EN-7 has been found to modulate the immune system, making it a potential candidate for the treatment of immune-related disorders.
properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)23-22(26)14-29-17-10-8-16(9-11-17)25(27)28/h3-13H,2,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGUINUOFVBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)
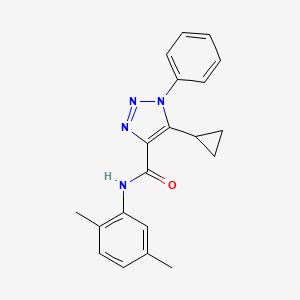
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
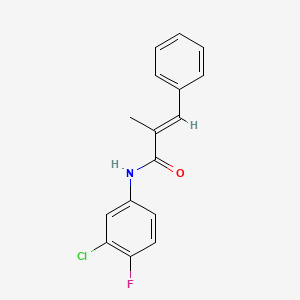
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4724255.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)
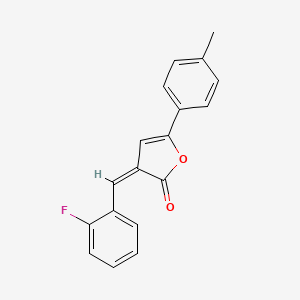

![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)

![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
